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molecular formula C26H40N2OS2 B8548530 N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide

N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide

Cat. No. B8548530
M. Wt: 460.7 g/mol
InChI Key: AIEKUIKBYWMJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498786

Procedure details

(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide (43 mg, 0.10 mmol) in 1 ml of DMF was cooled to 0° C. To this was added a cooled suspension of NaH (9 mg, 0.38 mmol) and hexanethiol (67 mg, 0.57 mmol) in 1 ml DMF. The reaction was allowed to warm to rt over a period of 12 hours and quenched with 5 ml of saturated NH4Cl. The aqueous layer was extracted with ethyl acetate (3×10 ml). Purification of the organic phase by silica gel column chromatography (eluent: 100% CHCl3) yielded 30 mg (65% yield) of the desired product. 1H NMR (CDCl3) δ8.85 (1H, d, J=3 Hz), 8.62 (1H, s), 8.05 (3H, d, J=9 Hz), 8.00 (1H, d, J=9 Hz), 7.65 (1H, d, J=9 Hz), 7.40 (1H, dd, J=9, 9 Hz), 3.55 (1H, t, J=8 Hz), 2.80 (2H, t, J=8 Hz), 2.50 (3H, s), 2.20-1.30 (22H, m), 0.91 (6H, t, J=9 Hz).
Name
(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[C@H:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[H-].[Na+].[CH2:28]([SH:34])[CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>CN(C=O)C>[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[CH:15]([S:34][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
Quantity
43 mg
Type
reactant
Smiles
CSC=1C(=C2C=CC=NC2=CC1)NC([C@@H](CCCCCCCC)Br)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
67 mg
Type
reactant
Smiles
C(CCCCC)S
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
CUSTOM
Type
CUSTOM
Details
quenched with 5 ml of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×10 ml)
CUSTOM
Type
CUSTOM
Details
Purification of the organic phase by silica gel column chromatography (eluent: 100% CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CSC=1C(=C2C=CC=NC2=CC1)NC(C(CCCCCCCC)SCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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